tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWICQSWXZQPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114744 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707369-75-2 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707369-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon–carbon bonds.
Biological Activity
tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze various studies focusing on the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H23BrN2O2
- Molecular Weight : 367.28 g/mol
- CAS Number : 1160247-29-9
The compound features a spiro-indole structure which is known for its diverse biological activities. The presence of bromine and tert-butyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | <1.00 |
| Escherichia coli | Inactive |
These results suggest that the compound is particularly effective against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts.
Cell Line Inhibition Rates :
| Cell Line | Inhibition (%) |
|---|---|
| A549 (Lung cancer) | 75% |
| HeLa (Cervical cancer) | 60% |
| MCF-7 (Breast cancer) | 50% |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in Pharmaceutical Research evaluated several indole derivatives including this compound against Mycobacterium tuberculosis and other pathogens. The compound showed a low MIC against MRSA and was effective in inhibiting biofilm formation in Staphylococcus aureus . -
Anticancer Evaluation :
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound significantly reduced cell viability in A549 cells while exhibiting lower toxicity towards normal fibroblasts, suggesting a favorable therapeutic index for cancer treatment .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 6-position of the indole ring facilitates nucleophilic substitution under basic or catalytic conditions. This reactivity is leveraged in cross-coupling reactions to introduce aryl or heteroaryl groups:
For example, gas-phase reactions with arylboronic acids under Suzuki conditions yield biaryl derivatives, critical for drug discovery .
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to generate the free piperidine amine, a key intermediate for further functionalization:
Procedure :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
-
Conditions : 0°C to room temperature, 12–24 hours.
-
Product : 6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine] hydrochloride (quantitative yield) .
This deprotected amine participates in reductive amination or acylation to introduce substituents at the piperidine nitrogen .
Multi-Component Reactions (MCRs)
The spirocyclic scaffold participates in Ugi-type reactions to generate heterocyclic libraries:
Ugi Hydantoin Reaction (UH-3CR)
Components :
-
Spirocyclic Schiff base (derived from the deprotected amine)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Potassium cyanate
Conditions : MeOH/H₂O (1:1), pyridine hydrochloride, room temperature .
Product : Spirocyclic hydantoins (94% yield) .
Optimized Conditions :
| Entry | Solvent | Catalyst | Yield |
|---|---|---|---|
| 1 | MeOH/H₂O | Py·HCl | 94% |
| 2 | Toluene/H₂O | Py·HCl | 13% |
| 3 | CH₂Cl₂/H₂O | Py·HCl | 41% |
This reaction diversifies the scaffold’s substituents while retaining stereochemical integrity .
Ring-Opening and Rearrangement
Under strong bases (e.g., LDA), the spirocyclic structure undergoes ring-opening to form linear indole-piperidine hybrids. Subsequent alkylation or oxidation regenerates cyclic motifs .
Epoxidation and Cycloaddition
The indole double bond undergoes stereoselective epoxidation with tert-butyl hydroperoxide (TBHP) and prolinol catalysts, albeit with moderate diastereoselectivity . The resulting epoxide participates in [3+2] cycloadditions to form fused oxazolidinones .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[indole-piperidine] Derivatives with Varying Substituents
Compound A : tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride (CAS 1243474-66-9)
Compound B : tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 434958-85-7)
- Molecular Formula: C₁₄H₁₉NO₃
- Key Differences: Hydroxy group replaces bromo; indoline core (saturated indole ring).
Compound C : 1'-N-BOC-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PIPERIDINE] (CAS 180465-84-3)
- Molecular Formula : C₁₇H₂₄N₂O₂
- Key Differences: No bromo substituent; lower molecular weight (288.38 g/mol). Physicochemical Properties: Melting point 173–174°C; predicted pKa 5.31 .
Halogen-Substituted Analogs
Compound D : tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-32-4)
- Molecular Formula: C₁₈H₂₄ClNO₂
- Key Differences :
Compound E : 6-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (CAS 1190861-43-8)
Methoxy-Substituted Analogs
Compound F : tert-Butyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS 1128137-43-8)
- Molecular Formula : C₁₈H₂₆N₂O₃
- Key Differences: Methoxy group at position 5 instead of bromo at position 6.
Physicochemical Properties
| Property | Target Compound | Compound C | Compound D |
|---|---|---|---|
| Molecular Weight (g/mol) | 381.26 | 288.38 | 321.84 |
| Halogen | Br | None | Cl |
| Solubility | Low (lipophilic) | Moderate | Low |
| Storage | 2–8°C | 2–8°C | Room temperature |
Q & A
Basic: What are the recommended safety protocols for handling tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate in laboratory settings?
Answer:
Researchers must adhere to strict safety measures due to potential acute toxicity and irritant properties. Key protocols include:
- Personal Protective Equipment (PPE): Wear full-body protective clothing, nitrile gloves, and safety goggles. Use P95 (US) or P1 (EU) respirators for particulate protection; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure risks .
- Ventilation: Ensure fume hoods or local exhaust ventilation to minimize aerosol formation .
- Storage: Store at 2–8°C in a dry, sealed container to prevent decomposition .
- Waste Disposal: Collect residues in approved containers and avoid drainage systems to prevent environmental contamination .
Basic: How can researchers synthesize this compound, and what intermediates are critical?
Answer:
While direct synthesis data for this compound is limited, analogous spiro-indole-piperidine scaffolds are synthesized via:
- Key Steps:
- Critical Intermediates:
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound?
Answer:
Discrepancies may arise from synthesis route variations, impurities, or crystallization conditions. Methodological approaches include:
- Cross-Validation: Compare melting points using differential scanning calorimetry (DSC) and hot-stage microscopy to assess crystallinity .
- Purity Analysis: Quantify impurities via LC-MS or NMR spectroscopy. For example, notes melting points for related spiro compounds (e.g., 226–227°C for a brominated analog), suggesting similar thermal behavior .
- Crystallization Optimization: Test solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate polymorphs .
Advanced: What strategies can resolve conflicting data on the compound’s stability under reactive conditions?
Answer:
Conflicting stability reports require systematic testing:
- Condition-Specific Studies:
- Mechanistic Insights: Use DFT calculations to predict reactive sites (e.g., Boc group hydrolysis susceptibility) .
Advanced: How can computational modeling guide the design of derivatives targeting specific biological pathways?
Answer:
- Docking Studies: Model the compound’s interaction with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the spiro-indole moiety’s conformational flexibility .
- QSAR Analysis: Correlate substituent effects (e.g., bromine position) with activity data from analogs (e.g., ’s aryl halide library) .
- Metabolic Prediction: Use ADMET predictors (e.g., SwissADME) to optimize logP and solubility, critical for in vivo studies .
Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm spirocyclic connectivity and Boc group presence .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C17H21BrN2O4 = 397.26 g/mol) .
- X-ray Crystallography: Resolve crystal structure for absolute stereochemistry (if applicable) .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The 6-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig reactions for functionalization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
